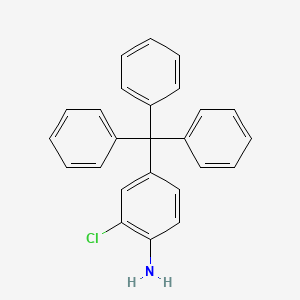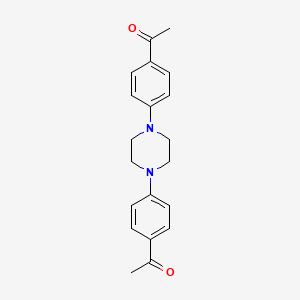
Phenyltris(9-fluorenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyltris(9-fluorenyl)silane is a unique organosilicon compound with the molecular formula C45H32Si It is characterized by the presence of a silicon atom bonded to three 9-fluorenyl groups and one phenyl group
准备方法
Synthetic Routes and Reaction Conditions
Phenyltris(9-fluorenyl)silane can be synthesized through a multi-step process involving the reaction of 9-fluorenyl lithium with phenyltrichlorosilane. The general reaction scheme is as follows:
Formation of 9-fluorenyl lithium: This is achieved by reacting 9-fluorenyl bromide with lithium metal in anhydrous ether.
Reaction with phenyltrichlorosilane: The 9-fluorenyl lithium is then reacted with phenyltrichlorosilane in an inert atmosphere to form this compound.
The reaction conditions typically involve low temperatures and anhydrous solvents to prevent unwanted side reactions and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
化学反应分析
Types of Reactions
Phenyltris(9-fluorenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and fluorenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学研究应用
Phenyltris(9-fluorenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which phenyltris(9-fluorenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions often include the formation and breaking of silicon-carbon and silicon-oxygen bonds.
相似化合物的比较
Similar Compounds
- Phenyltris(trimethylsilyl)silane
- Phenyltris(4-fluorobenzyl)silane
- 2-phenylheptamethyltrisilane
- 2,2-diphenylhexamethyltrisilane
Uniqueness
Phenyltris(9-fluorenyl)silane is unique due to the presence of the 9-fluorenyl groups, which impart distinct electronic and steric properties. These properties differentiate it from other similar compounds, making it particularly useful in specific applications where these characteristics are advantageous.
属性
分子式 |
C45H32Si |
|---|---|
分子量 |
600.8 g/mol |
IUPAC 名称 |
tris(9H-fluoren-9-yl)-phenylsilane |
InChI |
InChI=1S/C45H32Si/c1-2-16-30(17-3-1)46(43-37-24-10-4-18-31(37)32-19-5-11-25-38(32)43,44-39-26-12-6-20-33(39)34-21-7-13-27-40(34)44)45-41-28-14-8-22-35(41)36-23-9-15-29-42(36)45/h1-29,43-45H |
InChI 键 |
SKCTVXLYAAXNRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8C9=CC=CC=C9C1=CC=CC=C81 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


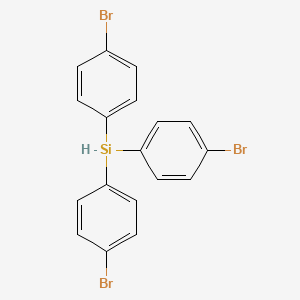
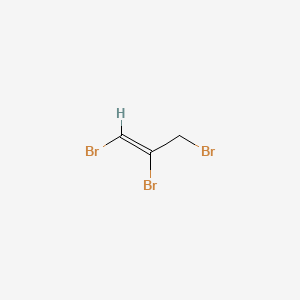


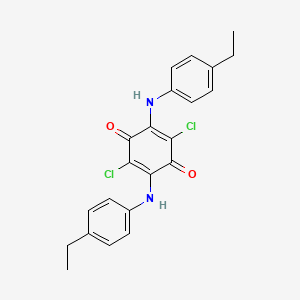
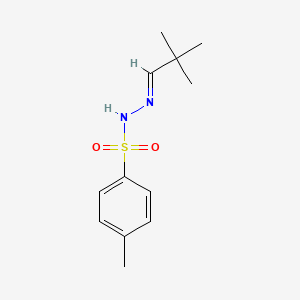
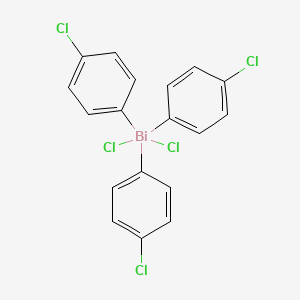
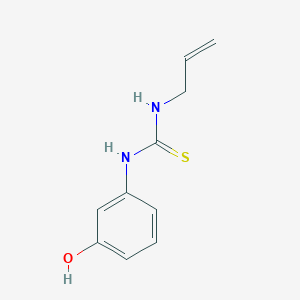
![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
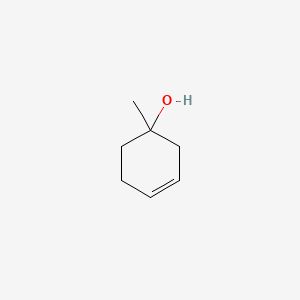
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
